molecular formula C10H14O2Sn B018050 3-Trimethylstannyl benzoic acid CAS No. 161767-56-2

3-Trimethylstannyl benzoic acid

Cat. No. B018050
M. Wt: 284.93 g/mol
InChI Key: MLKYWECXFLBPGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-trimethylstannyl benzoic acid often involves organometallic reactions, where trimethylstannyl groups are introduced to aromatic compounds. For example, a study on the synthesis and characterization of silicon-containing benzoic acid derivatives highlights methods for attaching trimethylsilyl groups to benzoic acid, which may be analogous to trimethylstannyl benzoic acid synthesis (Zaltariov et al., 2016). Additionally, the use of trimethylstannyllithium for the cyclization of (o-alkynylphenyl)silane into benzosiloles indicates potential pathways for the synthesis of stannylated aromatic compounds (Ilies et al., 2008).

Molecular Structure Analysis

The molecular structure of trimethylstannyl benzoic acid can be inferred from studies on related compounds. For instance, the molecular structure of 1,3,5-tris(trimethylstannyl) benzene, determined by gas-phase electron diffraction, reveals information about the Sn — C bond lengths and the geometry of trimethylstannyl groups attached to an aromatic ring (Schultz et al., 1998).

Chemical Reactions and Properties

Reactions involving trimethylstannyl compounds often include cross-coupling reactions, where the stannyl group acts as a precursor for further functionalization. Studies on the functionalization of benzoic acid derivatives, such as Pd(II)-catalyzed meta-C–H functionalizations, provide insights into the reactivity of benzoic acid derivatives that could extend to stannylated versions (Li et al., 2016).

Physical Properties Analysis

While specific data on 3-trimethylstannyl benzoic acid are not readily available, the physical properties of related trimethylstannyl compounds and benzoic acid derivatives, such as solubility, melting point, and crystalline structure, can be deduced from their molecular structure and intermolecular interactions. Research on the crystal structure of 4-(trimethylgermyl)benzoic acid, for instance, provides valuable information on the potential physical properties of similar stannylated benzoic acids (Knauer et al., 2015).

Chemical Properties Analysis

The chemical properties of 3-trimethylstannyl benzoic acid, such as acidity, reactivity, and stability, can be inferred from studies on benzoic acid and its derivatives. For example, the synthesis, structure, and bioactivity of certain benzoic acid derivatives offer insights into the reactivity and potential applications of 3-trimethylstannyl benzoic acid in various chemical contexts (Jin et al., 2006).

properties

IUPAC Name

3-trimethylstannylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-2,4-5H,(H,8,9);3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKYWECXFLBPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432876
Record name 3-TRIMETHYLSTANNYL BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trimethylstannyl benzoic acid

CAS RN

161767-56-2
Record name 3-TRIMETHYLSTANNYL BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Aneheim, MRSJ Foreman, H Jensen… - Applied Radiation and …, 2015 - Elsevier
In this work a new coupling reagent, N-[2-(maleimido)ethyl]-3-(trimethylstannyl)benzamide, for radiohalogenation has been synthesized and characterized. The reagent is intended to …
Number of citations: 10 www.sciencedirect.com
S Lindegren, G Skarnemark, L Jacobsson… - Nuclear medicine and …, 1998 - Elsevier
Monoclonal antibodies C215 and MOv18 have been radiohalogenated, using a single-batch method employing N-succinimidyl-3-(trimethylstannyl)benzoate, m-MeATE. Labelling to the …
Number of citations: 40 www.sciencedirect.com
J Koziorowski, C Henssen, R Weinreich - Applied radiation and isotopes, 1998 - Elsevier
A straightforward method for the synthesis of N-succinimidyl 3- and 4-[ 124 I]iodobenzoate (m- and p-[ 124 I]SIB) via destannylation has been developed. The stannylated precursor was …
Number of citations: 78 www.sciencedirect.com
E Aneheim, A Gustafsson, P Albertsson… - Bioconjugate …, 2016 - ACS Publications
Effective treatment of metastasis is a great challenge in the treatment of different types of cancers. Targeted alpha therapy utilizes the short tissue range (50–100 μm) of α particles, …
Number of citations: 20 pubs.acs.org
G Vaidyanathan, DJ Affleck, DD Bigner… - Nuclear medicine and …, 2002 - Elsevier
Monoclonal antibodies (mAbs) such as the tumor-specific anti-epidermal growth factor receptor variant III (EGFRvIII) that are internalized and degraded after cell binding necessitate the …
Number of citations: 46 www.sciencedirect.com
S Demartis, L Tarli, L Borsi, L Zardi, D Neri - European journal of nuclear …, 2001 - Springer
Angiogenesis is a characteristic feature of many aggressive tumours and other disorders. Antibodies capable of binding to new blood vessels, but not to mature vessels, could be used …
Number of citations: 117 link.springer.com
S Shankar, G Vaidyanathan, DJ Affleck… - Nuclear medicine and …, 2004 - Elsevier
Monoclonal antibodies such as L8A4, reactive with the epidermal growth factor receptor variant III, internalize after receptor binding resulting in proteolytic degradation by lysosomes. …
Number of citations: 23 www.sciencedirect.com
G Vaidyanathan, DJ Affleck, J Li, P Welsh… - Bioconjugate …, 2001 - ACS Publications
The objective of this study was to develop an acylation agent for the radioiodination of monoclonal antibodies that would maximize retention of the label in tumor cells following receptor- …
Number of citations: 68 pubs.acs.org
G Vaidyanathan, DJ Affleck, DD Bigner… - Nuclear medicine and …, 2003 - Elsevier
The objective of this study was to develop a method for labeling internalizing monoclonal antibodies (mAbs) such as those reactive to the anti-epidermal growth factor receptor variant III …
Number of citations: 48 www.sciencedirect.com
M Sajjad, U Riaz, R Yao, RJ Bernacki… - Applied Radiation and …, 2012 - Elsevier
A study was carried out to identify a suitable radioactive paclitaxel analog and to use it to investigate tumor multidrug resistance in vivo. 3′-Debenzoyl-3′-(3-([ 124 I]-iodobenzoyl))…
Number of citations: 3 www.sciencedirect.com

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